(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester
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Overview
Description
(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is used to protect amines during chemical reactions to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or aluminum chloride for selective cleavage
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions
Biology: In the synthesis of biologically active molecules, where protection of amine groups is crucial.
Medicine: In the development of pharmaceuticals, where it is used to protect functional groups during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism by which (S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester exerts its effects involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy (Cbz) Group: Another protecting group for amines, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl Group: Less commonly used due to its lower stability compared to the Boc group.
Uniqueness
The tert-butoxycarbonyl group is preferred due to its stability and ease of removal under mild conditions. This makes it highly versatile and widely used in organic synthesis compared to other protecting groups .
Properties
CAS No. |
115654-39-2 |
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Molecular Formula |
C19H30N2O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
benzyl N-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-14(2)11-16(21-18(23)25-19(3,4)5)12-20-17(22)24-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3,(H,20,22)(H,21,23) |
InChI Key |
JOACFOPTTPUWSD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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